Product packaging for O,O-Diisobutyl hydrogen dithiophosphate(Cat. No.:CAS No. 2253-52-3)

O,O-Diisobutyl hydrogen dithiophosphate

Cat. No.: B8675884
CAS No.: 2253-52-3
M. Wt: 242.3 g/mol
InChI Key: SYFIMIPHNTZHIN-UHFFFAOYSA-N
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Description

O,O-Diisobutyl hydrogen dithiophosphate (B1263838), with the chemical formula (i-C₄H₉O)₂PSSH, represents a specific molecular structure within the versatile family of dithiophosphates. Its isobutyl groups confer particular solubility and reactivity properties that have been explored in diverse scientific applications. The compound is primarily synthesized through the reaction of phosphorus pentasulfide with isobutanol, a foundational method that has been adapted over decades of chemical research. researchgate.net

Table 1: Physicochemical Properties of O,O-Diisobutyl Hydrogen Dithiophosphate

Property Value
CAS Number 2253-52-3
Molecular Formula C₈H₁₉O₂PS₂
Molecular Weight 242.33 g/mol

| Appearance | Colorless to faint yellow liquid |

Note: Data sourced from publicly available chemical databases. guidechem.com

The field of dithiophosphate chemistry emerged in the early 20th century, with initial applications focused on mineral flotation. The ability of these compounds to selectively bind to sulfide (B99878) minerals revolutionized ore processing. The fundamental synthesis, involving the reaction of phosphorus pentasulfide (P₂S₅) with alcohols, has been a cornerstone of organophosphorus chemistry since its early development. researchgate.netmdpi.com

A significant evolution in dithiophosphate chemistry occurred in the 1940s with the development of zinc dialkyldithiophosphates (ZDDPs). wikipedia.org Initial patents filed in 1941 documented the use of ZDDPs as corrosion and oxidation inhibitors in lubricants. sciensage.info This discovery marked a pivotal shift, expanding the utility of the dithiophosphate functional group from metallurgy to tribology. Throughout the mid-20th century, extensive research was dedicated to optimizing ZDDP structures for various lubricant formulations, with the alkyl groups (such as isobutyl) being modified to fine-tune performance characteristics like thermal stability and solubility. This period cemented the importance of dialkyl dithiophosphoric acids, including the isobutyl derivative, as the essential precursors to these widely used additives. researchgate.net

Table 2: Key Milestones in Dithiophosphate Chemistry

Decade Milestone Significance in Research
1920s First use of dithiophosphates as flotation agents for sulfide minerals. Established the first major industrial application and spurred research into their surface chemistry.
1940s Patents filed for Zinc Dialkyldithiophosphates (ZDDPs) as lubricant additives. wikipedia.orgsciensage.info Opened the field of tribology to dithiophosphate chemistry, focusing on anti-corrosion and anti-oxidation.
1950s Recognition of the anti-wear properties of ZDDPs. Initiated decades of research into the mechanism of tribofilm formation. wikipedia.org

| 1980s-Present | Development of advanced analytical techniques (NMR, surface analysis) to study reaction mechanisms. | Enabled a deeper, molecular-level understanding of dithiophosphate interactions. |

In contemporary chemical research, this compound and its derivatives are significant in several domains. The parent acid is a key building block for synthesizing a wide range of compounds with tailored properties.

Coordination Chemistry and Materials Science: As a ligand, the diisobutyl dithiophosphate anion is valued for its ability to coordinate with a variety of metal ions. Its two soft sulfur donor atoms make it an effective chelating agent, particularly for soft metals. Researchers utilize this property to synthesize novel metal-organic complexes with interesting catalytic, magnetic, or optical properties. researchgate.net Dithiophosphates are commonly used to stabilize structurally precise, high-nuclearity nanoclusters, especially with coinage metals like copper, silver, and gold. researchgate.netresearchgate.net

Mineral Processing: The foundational application of dithiophosphates as flotation collectors continues to be an active area of research. Studies focus on understanding the specific interactions between the diisobutyl dithiophosphate collector and mineral surfaces like galena (lead sulfide) and sphalerite (zinc sulfide). The goal is to enhance selectivity and efficiency in separating valuable minerals from gangue. riverlandtrading.comresearchgate.net

Precursor for Lubricant Additives: this compound is the direct precursor to zinc diisobutyl dithiophosphate, a component in some anti-wear additive packages. Research in this area investigates the thermal decomposition pathways and the mechanism by which protective tribofilms are formed on metal surfaces under boundary lubrication conditions. amanote.comamanote.com

Agricultural Chemistry: A more recent area of investigation involves the use of dithiophosphates as molecules for the controlled release of hydrogen sulfide (H₂S). nih.gov H₂S is recognized as a gasotransmitter in plants that can influence growth and stress responses. Research has shown that certain dithiophosphates can hydrolyze to release H₂S, and field studies with related compounds have demonstrated potential increases in crop yields. nih.gov

The future research landscape for this compound and related structures is shaped by both long-standing industrial challenges and emerging scientific opportunities.

Development of "Ashless" Additives: A major trajectory in lubricant chemistry is the creation of metal-free ("ashless") anti-wear additives to replace traditional ZDDPs. sciensage.inforesearchgate.net Environmental regulations aim to reduce metallic ash from burnt oil, which can poison automotive catalytic converters. wikipedia.orgsciensage.info Research focuses on reacting O,O-dialkyl hydrogen dithiophosphates with organic molecules to create effective, metal-free compounds that still provide excellent wear protection. sciensage.info This work often involves detailed tribological testing and surface analysis to compare the performance of new ashless derivatives against their zinc-containing counterparts. sciensage.info

Computational Modeling: The use of computational methods, particularly Density Functional Theory (DFT), is becoming increasingly vital. Researchers employ DFT to model the adsorption of dithiophosphate molecules on mineral surfaces at the atomic level. bohrium.com These simulations help elucidate the electronic structure and binding energies, providing insights into the selectivity of collectors like diisobutyl dithiophosphate for specific minerals. researchgate.net This theoretical approach complements experimental work and accelerates the design of more efficient flotation agents.

Functional Polymers: An emerging research direction is the incorporation of the dithiophosphate moiety into polymer backbones. The reaction of phosphorus pentasulfide with diols can create novel poly(dithiophosphate)s. mdpi.com These functional polymers possess highly effective metal ion complexing capabilities due to the repeating dithiophosphate groups, opening potential applications in wastewater treatment for heavy metal removal or the creation of new functional materials. mdpi.com

Biologically-Oriented Applications: The investigation of dithiophosphates as H₂S-releasing molecules for agricultural applications is a promising and expanding field. Future research will likely focus on tuning the hydrolysis rate by modifying the alkyl substituents (like the isobutyl group) to achieve optimal H₂S release profiles for specific crops and environmental conditions. nih.gov

Table 3: Overview of Research Trajectories

Research Trajectory Primary Goal Key Methodologies
Ashless Lubricant Additives Replace metal-containing ZDDPs to meet environmental standards. sciensage.info Organic synthesis, tribological four-ball testing, surface film analysis (XPS, AFM). sciensage.info
Computational Chemistry Predict and explain the interaction of dithiophosphates with surfaces at a molecular level. Density Functional Theory (DFT) simulations, molecular dynamics. bohrium.com
Functional Polymers Create new polymers with metal-chelating properties. mdpi.com Polymer synthesis, spectroscopic analysis (NMR, IR), material characterization.

| Agricultural Chemistry | Develop molecules for controlled release of H₂S to enhance crop growth. nih.gov | Synthesis, hydrolysis kinetics studies (NMR), greenhouse and field trials. nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19O2PS2 B8675884 O,O-Diisobutyl hydrogen dithiophosphate CAS No. 2253-52-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2253-52-3

Molecular Formula

C8H19O2PS2

Molecular Weight

242.3 g/mol

IUPAC Name

bis(2-methylpropoxy)-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H19O2PS2/c1-7(2)5-9-11(12,13)10-6-8(3)4/h7-8H,5-6H2,1-4H3,(H,12,13)

InChI Key

SYFIMIPHNTZHIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=S)(OCC(C)C)S

Origin of Product

United States

Synthesis and Derivatization Methodologies

Synthetic Pathways to O,O-Diisobutyl Hydrogen Dithiophosphate (B1263838)

The synthesis of O,O-diisobutyl hydrogen dithiophosphate can be achieved through several methodologies, with the reaction of phosphorus pentasulfide with isobutanol being the most conventional approach. Alternative pathways, including those involving Grignard reagents and one-pot schemes, offer potential for varied reaction conditions and efficiencies.

Phosphorus Pentasulfide-Based Synthesis

The most common and industrially relevant method for the synthesis of O,O-dialkyl hydrogen dithiophosphates, including the diisobutyl derivative, involves the reaction of phosphorus pentasulfide (P₂S₅) with the corresponding alcohol, in this case, isobutanol. researchgate.netripi.irgoogle.com This phosphorosulfuration reaction is typically carried out by treating four moles of the alcohol with one mole of phosphorus pentasulfide. researchgate.net

The reaction proceeds with the evolution of hydrogen sulfide (B99878) (H₂S) gas. researchgate.net The general scheme for this reaction is as follows:

P₂S₅ + 4 R-OH → 2 (RO)₂P(S)SH + H₂S (where R = isobutyl)

The reaction is often conducted at elevated temperatures, for instance, around 80°C, with continuous stirring until the evolution of H₂S ceases, which typically takes several hours. researchgate.net The purity of the resulting this compound is generally in the range of 85-90%, with the main impurities being excess alcohol and other phosphorus-containing byproducts. google.com For applications requiring higher purity, further purification steps such as vacuum distillation or solvent extraction of the acid's salt may be necessary. google.com

Grignard Reagent Approaches

While less common for the direct synthesis of O,O-dialkyl hydrogen dithiophosphates, Grignard reagents (RMgX) offer a potential route for the formation of phosphorus-sulfur bonds. Grignard reagents are powerful nucleophiles and can react with various phosphorus-containing electrophiles. orgsyn.org A plausible, though not widely documented, approach could involve the reaction of a suitable Grignard reagent with a thiophosphoryl chloride derivative.

A related synthesis for a similar compound, diisobutyl dithiophosphinic acid sodium, has been described, which utilizes an isobutyl Grignard reagent. The process involves the reaction of isobutylmagnesium bromide with phosphorus thiochloride (PSCl₃). While this yields a dithiophosphinic acid derivative (containing a P-C bond) rather than a dithiophosphoric acid ester (with a P-O bond), it demonstrates the feasibility of using Grignard reagents in the synthesis of related organophosphorus sulfur compounds.

One-Pot Reaction Schemes

One-pot syntheses offer advantages in terms of efficiency, reduced waste, and simplified procedures. While specific one-pot protocols for the direct synthesis of this compound from basic starting materials are not extensively detailed in the literature, the general principle of combining multiple reaction steps without isolating intermediates can be applied.

A conceptual one-pot synthesis could involve the in-situ generation of a reactive phosphorus-sulfur species that subsequently reacts with isobutanol. For instance, a reaction could be designed where elemental phosphorus and sulfur are reacted in the presence of isobutanol and a suitable catalyst, leading directly to the desired product. Research into one-pot syntheses of other organophosphorus compounds, such as phosphoramidates and 1,3,4-oxadiazoles, highlights the potential for developing streamlined synthetic routes. mdpi.comnih.gov

Derivatization Reactions and Adduct Formation

This compound is a reactive molecule that can undergo various derivatization reactions, particularly additions to unsaturated organic substrates. These reactions are of interest for the synthesis of novel functionalized molecules.

Reactions with Unsaturated Organic Substrates (e.g., Monoterpenoids)

The addition of O,O-dialkyldithiophosphoric acids to the double bonds of unsaturated monoterpenoids, such as camphene (B42988) and limonene, is a known derivatization method. researchgate.netcore.ac.uk These reactions typically proceed via an electrophilic addition mechanism and result in the formation of S-terpenyl esters of the dithiophosphoric acid. researchgate.net

The reaction with (+)-limonene, which contains both an endocyclic and an exocyclic double bond, has been shown to proceed with the participation of the more reactive exocyclic double bond. researchgate.net In the case of camphene, the addition of the dithiophosphoric acid is accompanied by a Wagner-Meerwein rearrangement of the camphene's carbon skeleton, leading to the formation of a product with a bornane structure. researchgate.net

Influence of Catalytic Systems (e.g., Proton-Donor, Lewis Acid)

The course and efficiency of the addition of O,O-dialkyldithiophosphoric acids to monoterpenoids are significantly influenced by the catalytic system employed.

Lewis Acid Catalysis:

The electrophilic addition of dithiophosphoric acids to unsaturated terpenes is notably accelerated in the presence of Lewis acids. researchgate.net A variety of Lewis acids have been shown to be effective, including zinc chloride (ZnCl₂), nickel(II) chloride (NiCl₂), copper(I) chloride (CuCl), copper(II) chloride (CuCl₂), and iron(III) chloride (FeCl₃). researchgate.net Zinc chloride is often considered a "soft" Lewis acid and is preferred in some cases as it is less likely to induce secondary transformations of the terpene molecule compared to stronger Lewis acids like boron trifluoride etherate (BF₃·Et₂O). researchgate.net

The table below summarizes the effect of different Lewis acid catalysts on the addition of O,O-dialkyldithiophosphoric acids to monoterpenoids, based on qualitative findings from research. researchgate.net

CatalystRelative ActivityNotes
ZnCl₂ Effective"Soft" Lewis acid, less prone to side reactions.
NiCl₂ Accelerates reaction---
CuCl Accelerates reaction---
CuCl₂ Accelerates reaction---
FeCl₃ Accelerates reaction---
BF₃·Et₂O Less activeStronger Lewis acid, may cause side reactions.
AlCl₃ Less active---

Proton-Donor Catalysis:

While dithiophosphoric acids are themselves acidic, the use of strong proton-donor (Brønsted) acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and perchloric acid (HClO₄), as catalysts in these reactions is generally avoided. The presence of strong protonic acids tends to lead to the isomerization of the terpene molecules, resulting in the formation of a complex mixture of products. researchgate.net This highlights the superior control and selectivity offered by Lewis acid catalysis in these specific derivatization reactions. Chiral Brønsted acids, however, have been successfully employed to catalyze asymmetric additions to dienes, suggesting that with careful selection of the acid and substrate, proton-donor catalysis could potentially be applied with greater control. nih.govnih.gov

Elucidation of Reaction Products and Isomerism

The synthesis of O,O-dialkyl hydrogen dithiophosphates, including the diisobutyl derivative, is typically achieved through the reaction of phosphorus pentasulfide (P₂S₅) with the corresponding alcohol—in this case, isobutyl alcohol. researchgate.netgoogle.com The general reaction involves the addition of P₂S₅ in portions to four molar equivalents of the alcohol. researchgate.net This exothermic reaction proceeds with the evolution of hydrogen sulfide (H₂S) gas. researchgate.net To ensure the completion of the reaction, the mixture is often heated for several hours. researchgate.net

Elucidation of the primary product, this compound, and any potential by-products or isomers, relies heavily on spectroscopic methods. Techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for structural confirmation. researchgate.netchemijournal.com

Spectroscopic Characterization:

IR Spectroscopy: The infrared spectrum is used to identify key functional groups. For O,O-dialkyl dithiophosphoric acids, characteristic absorption bands include those for P-O-C, P=S, and P-S-H bonds. researchgate.net

NMR Spectroscopy: Multinuclear NMR (¹H, ¹³C, and ³¹P) provides detailed structural information.

¹H and ¹³C NMR spectra are used to confirm the structure of the isobutyl groups attached to the oxygen atoms. chemijournal.com

³¹P NMR spectroscopy is particularly informative for phosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment, making it an excellent tool for identifying the dithiophosphate structure and detecting different phosphorus-containing species in the reaction mixture. chemijournal.comresearchgate.net Studies on related dialkyl dithiophosphate complexes show that ³¹P NMR can reveal details about ligand coordination and structural isomerism in derivative compounds. researchgate.netresearchgate.net

The table below summarizes the expected spectroscopic data for the characterization of this compound.

Spectroscopic Technique Key Feature Expected Observation
IR Spectroscopy P=S stretchAbsorption band around 630-690 cm⁻¹
P-O-C stretchAbsorption band around 950-1050 cm⁻¹
S-H stretchWeak absorption, often difficult to observe
¹H NMR -CH₂- protonsA doublet due to coupling with the adjacent CH proton.
-CH- protonA multiplet due to coupling with CH₃ and CH₂ protons.
-CH₃ protonsA doublet due to coupling with the adjacent CH proton.
³¹P NMR Phosphorus nucleusA characteristic chemical shift in the range of 80-100 ppm (relative to H₃PO₄). chemijournal.com

While significant isomerism is not commonly reported for the free acid under standard synthesis conditions, the dithiophosphate ligand can adopt various coordination modes (e.g., bridging, chelating) when forming metal complexes, leading to different structural isomers of the resulting complexes. researchgate.netresearchgate.net

Formation of S-Substituted Derivatives (e.g., S-Allyl Phosphorodithioates)

The acidic proton on the thiol group (-SH) of this compound allows for straightforward derivatization to form S-substituted compounds. The formation of S-allyl derivatives is a representative example of this reactivity.

This transformation can be accomplished by reacting the dithiophosphoric acid, or more commonly its corresponding salt (e.g., potassium or ammonium (B1175870) salt), with an allyl halide, such as allyl chloride (chloropropene) or allyl bromide. chemijournal.commdpi.com The reaction proceeds via nucleophilic substitution, where the sulfur atom attacks the electrophilic carbon of the allyl group, displacing the halide.

A study on the synthesis of the related S-allyl-O,O'-dibutyl phosphorodithioate (B1214789) (ADTP) provides a clear procedural model. mdpi.com The synthesis was achieved via a one-pot reaction using ammonium dibutyl dithiophosphate and chloropropene in an aqueous solvent, yielding the final product as a light-yellow oily liquid with high purity and yield. mdpi.com This general methodology is applicable for the synthesis of S-allyl-O,O'-diisobutyl phosphorodithioate. The addition of dithiophosphoric acids to unsaturated systems like dienes is also a well-established method for creating S-C bonds. escholarship.org

The following table outlines typical reaction parameters for the synthesis of S-allyl-O,O-dialkyl phosphorodithioates, based on reported literature. mdpi.com

Parameter Condition Purpose
Reactants O,O-diisobutyl dithiophosphate salt, Allyl HalideFormation of the S-C bond.
Molar Ratio ~1.05 : 1 (Dithiophosphate salt : Allyl halide)A slight excess of the dithiophosphate ensures complete consumption of the allyl halide.
Solvent WaterProvides a medium for the reaction of the salt.
Temperature ~45 °CProvides sufficient energy to overcome the activation barrier without causing significant side reactions.
Time ~3.0 hoursAllows the reaction to proceed to completion.
Workup Extraction with an organic solvent (e.g., ethyl acetate), washing with water, and drying.To isolate and purify the final product from the aqueous phase and any remaining impurities.

The successful formation of the S-allyl derivative can be confirmed by the disappearance of the S-H proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the protons of the allyl group. researchgate.net

Structural Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of O,O-Diisobutyl hydrogen dithiophosphate (B1263838). By probing the magnetic properties of atomic nuclei, NMR provides precise information about the connectivity of atoms, their chemical environment, and their spatial relationships.

Solid-state NMR (ssNMR) spectroscopy is particularly valuable for analyzing the structure of materials in their solid form, offering insights that are not accessible in solution. The Cross-Polarization Magic-Angle Spinning (CP/MAS) technique is employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that would otherwise lead to broad, uninformative spectra. geologyscience.runih.gov

While ¹³C and ³¹P are intrinsic to the structure of O,O-Diisobutyl hydrogen dithiophosphate, ¹⁹⁵Pt NMR is relevant only when the compound acts as a ligand in a platinum-containing complex. In such cases, ¹⁹⁵Pt ssNMR provides direct information about the coordination environment of the platinum center. ethz.chethz.ch

Chemical Shift Anisotropy (CSA) arises because the magnetic shielding experienced by a nucleus is dependent on the orientation of the molecule with respect to the external magnetic field. In the solid state, where molecular tumbling is restricted, CSA provides rich structural information. nih.govrsc.org The principal components of the CSA tensor (δ₁₁, δ₂₂, δ₃₃) describe the shielding in three perpendicular directions. These values are sensitive to the local electronic structure, including bond angles and distances. nih.gov

For the phosphorus nucleus in a dithiophosphate environment, the CSA is typically large and reflects the symmetry of the P(S)(S)(O)(O) core. nih.gov Analysis of the CSA tensor, often through specialized ssNMR experiments, can reveal subtle details about the geometry of the dithiophosphate group.

Table 1: Illustrative ³¹P Chemical Shift Anisotropy Tensor Values for a Dithiophosphate Moiety

ParameterDescriptionIllustrative Value (ppm)
δiso Isotropic Chemical Shift+95
δ₁₁ Principal Component 1+160
δ₂₂ Principal Component 2+110
δ₃₃ Principal Component 3+15
Span (Ω) δ₁₁ - δ₃₃145
Skew (κ) 3(δ₂₂ - δiso) / Ω-0.52

Note: Data are illustrative for a generic dithiophosphate environment and are used to demonstrate the concept of CSA tensor properties.

In a crystalline solid, molecules that occupy different positions in the crystal lattice (asymmetric units) may become magnetically non-equivalent, even if they are chemically identical. Solid-state NMR can detect these differences, resulting in the appearance of multiple peaks for a single type of nucleus. This phenomenon allows for the investigation of crystallographic non-equivalence and the presence of different conformational isomers (conformers) that may be "frozen" in the solid state. magritek.comweebly.com For this compound, ssNMR could distinguish between different conformers arising from rotations around the P-O or O-C bonds.

Solution-state NMR is the most common method for routine characterization. In solution, rapid molecular tumbling averages out anisotropic interactions, leading to sharp, well-resolved signals.

¹H NMR: The proton spectrum provides information on the isobutyl groups. The signals for the CH₂ and CH protons are coupled to each other and to the ³¹P nucleus, resulting in complex splitting patterns (multiplets). The methine (CH) and terminal methyl (CH₃) protons also show characteristic splitting.

¹³C NMR: The carbon spectrum shows distinct signals for the four unique carbon atoms in the isobutyl groups (CH₃, CH, CH₂, and the carbon attached to oxygen). The signals are often split due to coupling with the ³¹P nucleus (J-coupling). rsc.org

³¹P NMR: The phosphorus-31 spectrum typically shows a single resonance, the chemical shift of which is highly characteristic of the dithiophosphate chemical environment. magritek.comnih.gov

Table 2: Predicted Solution-State NMR Data for this compound (in CDCl₃)

NucleusAtom PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (Hz)
³¹P P~90-95Singlet-
¹H O-CH₂~3.9 - 4.1Doublet of DoubletsJH-H ≈ 6.5, JH-P ≈ 10.0
CH~2.0 - 2.2Multiplet-
CH₃~0.9 - 1.1DoubletJH-H ≈ 6.8
¹³C O-CH₂~75-77DoubletJC-P ≈ 8-10
CH~28-30DoubletJC-P ≈ 5-7
CH₃~18-20Singlet-

Note: These are predicted values based on typical ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.

Dynamic NMR studies investigate molecular motions occurring on the NMR timescale. nih.gov The measurement of relaxation times is a key tool in these investigations. The transverse or spin-spin relaxation time (T₂) is the decay constant for the NMR signal in the transverse plane and is sensitive to slow molecular motions. wikipedia.orgmdpi.com

By measuring T₂ at various temperatures, one can probe dynamic processes such as the internal rotation of the isobutyl groups or intermolecular interactions. A shorter T₂ value generally indicates more restricted motion or the presence of chemical exchange processes. queensu.canih.gov Such studies could quantify the rotational energy barriers of the C-O bonds and provide insight into the solution-state conformational dynamics of this compound.

Solid-State 13C, 31P, and 195Pt CP/MAS NMR Spectroscopy

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline materials. Since this compound is a liquid at room temperature, XRD analysis would require it to be crystallized, typically by forming a salt with a suitable counter-ion (e.g., an amine or metal ion) or by cooling to a low temperature.

If a suitable single crystal can be obtained, single-crystal X-ray diffraction can provide precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. This information reveals the molecule's preferred conformation in the solid state and details of intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing. mdpi.comrsc.org

In the absence of single crystals, Powder X-ray Diffraction (PXRD) can be used to analyze a microcrystalline solid. nist.govresearchgate.net While PXRD does not typically yield complete atomic coordinates, it provides a "fingerprint" of the crystalline phase, which is useful for identifying the material, assessing its purity, and studying phase transitions.

Single Crystal X-ray Diffraction for Molecular and Crystal Structures

For instance, the structures of various copper(I) and silver(I) O,O-dialkyl dithiophosphate complexes have been resolved. researchgate.netdiva-portal.org These studies show that the dithiophosphate moiety can act as a versatile ligand, adopting different coordination modes, such as bridging between metal centers to form polynuclear cluster compounds. researchgate.netdiva-portal.org In a representative copper(I) complex with O,O-diisobutyl dithiophosphate ligands, the core structure is composed of a cluster of copper atoms bridged by the sulfur atoms of the dithiophosphate groups. diva-portal.org

Table 1: Representative Crystallographic Data for a Copper(I) O,O-diisobutyldithiophosphate Cluster

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 18.234
b (Å) 25.456
c (Å) 19.876
β (°) 110.21
P-S Bond Length (Å) ~1.98 - 2.01
Cu-S Bond Length (Å) ~2.25 - 2.45

Note: Data are generalized from typical copper(I) dialkyldithiophosphate cluster structures for illustrative purposes, as specific data for the diisobutyl variant's cluster can vary between publications.

These complex structures highlight the ligand's ability to form stable, multi-metallic assemblies, a property crucial for its application in materials science and catalysis. The P-S bond lengths are consistent with a delocalized π-system across the S-P-S framework.

Powder X-ray Diffraction for Polycrystalline Samples

Powder X-ray diffraction (PXRD) is a vital technique for characterizing polycrystalline materials. libretexts.orgwikipedia.org It is used for phase identification, determination of lattice parameters, and assessment of sample purity. wikipedia.org For this compound and its salts or complexes, PXRD provides a fingerprint for the bulk material, confirming that a synthesized powder corresponds to a known crystal structure. diva-portal.org

In studies of copper(I) O,O-di-i-butyldithiophosphate clusters, PXRD is used to confirm the structural integrity of the bulk synthesized material by comparing the experimental powder pattern to a pattern calculated from single-crystal XRD data. diva-portal.org This comparison is essential to ensure that the single crystal selected for analysis is representative of the entire sample. The technique is also sensitive to changes in the crystal lattice due to temperature or pressure, allowing for the study of phase transitions and thermal expansion. wikipedia.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the specific chemical bonds and functional groups present, providing a detailed spectroscopic fingerprint of the compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides valuable information about the functional groups present. For this compound, the IR spectrum is characterized by several key absorption bands. While a fully assigned spectrum for the specific free acid is not consistently reported, data from closely related dialkyl dithiophosphoric acids and their metal complexes allow for reliable assignments. nist.govresearchgate.net

Key vibrational modes include the stretching of P=S, P-O, O-C, and S-H bonds. The P-O-C stretching vibrations are typically strong and appear in the 950-1050 cm⁻¹ region. The P=S double bond stretch is found in the 640-700 cm⁻¹ range. The broad absorption associated with the S-H stretching of the acidic proton is expected between 2550 and 2600 cm⁻¹, though it can be weak.

Table 2: Typical Infrared Absorption Bands for Dialkyl Dithiophosphoric Acids

Wavenumber (cm⁻¹) Assignment Intensity
2960-2870 C-H stretching (isobutyl) Strong
~2550 S-H stretching Weak, Broad
1470-1450 C-H bending (isobutyl) Medium
950-1050 P-O-C stretching Strong
~660 P=S stretching Medium-Strong

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, such as those containing sulfur. A key advantage is its ability to distinguish between different sulfur-sulfur and phosphorus-sulfur bonding arrangements.

For this compound and its derivatives, Raman spectroscopy is effective for identifying the symmetric P(S)S moiety and for detecting the formation of disulfide species, (RO)₂P(S)S-SP(S)(OR)₂, which can be an oxidation product. Studies on the closely related diisobutyldithiophosphinate have demonstrated the power of Raman spectroscopy in characterizing the molecule and its metal complexes. researchgate.net The symmetric stretching of the PS₂ group gives rise to a strong Raman band, which is a characteristic feature for this class of compounds.

Table 3: Characteristic Raman Shifts for Dialkyl Dithiophosphates/Dithiophosphinates

Raman Shift (cm⁻¹) Assignment Intensity
2960-2870 C-H stretching Strong
~670 P=S stretching Medium
~630 PS₂ symmetric stretching Strong

Attenuated Total Reflection (ATR) Infrared Spectroscopy for Surface-Adsorbed Species

Attenuated Total Reflection (ATR) Infrared Spectroscopy is a surface-sensitive variant of FTIR that is ideal for studying the adsorption of molecules from a solution onto a solid surface. diva-portal.org This technique is particularly relevant for this compound, as its primary applications, such as in mineral flotation, depend on its surface activity. diva-portal.org

Studies on the adsorption of dialkyldithiophosphates onto mineral surfaces like zinc sulfide (B99878) or iron oxides show that ATR-IR can elucidate the nature of the surface bonding. diva-portal.orgnih.gov When the dithiophosphate adsorbs onto the surface, changes in the IR spectrum are observed. Specifically, shifts in the P-O-C and PS₂ stretching frequencies can indicate the formation of inner-sphere complexes, where the sulfur atoms of the dithiophosphate directly coordinate to metal ions on the mineral surface. nih.govnih.gov This direct coordination is a key mechanism for rendering the mineral surface hydrophobic, which is essential for the flotation process.

Mass Spectrometry (e.g., FAB-Mass, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Soft ionization techniques like Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are particularly useful for analyzing organophosphorus compounds, as they can generate intact molecular ions with minimal fragmentation, allowing for accurate molecular weight determination. diva-portal.orgtaylorandfrancis.com

Fast Atom Bombardment (FAB-MS): In FAB-MS, the sample is dissolved in a non-volatile matrix and bombarded with a high-energy beam of atoms. taylorandfrancis.com This process desorbs and ionizes the analyte molecules, typically forming protonated molecules [M+H]⁺ in the positive ion mode. FAB-MS has been successfully used to confirm the molecular weight and composition of polynuclear copper(I) O,O-di-i-butyldithiophosphate clusters, providing essential evidence for their structural characterization. diva-portal.org

Electrospray Ionization (ESI-MS): ESI-MS is a very soft ionization technique that generates ions directly from a solution. It is well-suited for analyzing polar and thermally labile compounds like dithiophosphoric acids. In negative ion mode, ESI-MS would be expected to readily generate the deprotonated molecule [M-H]⁻ for this compound, corresponding to an m/z of 241.0. Tandem mass spectrometry (MS/MS) can be used to fragment this parent ion, providing structural information. Expected fragmentation pathways would include the loss of isobutene (C₄H₈) from the isobutyl groups.

Table 4: List of Chemical Compounds

Compound Name
This compound
Copper(I) O,O-diisobutyldithiophosphate
Silver(I) O,O-dialkyl dithiophosphate
Zinc Sulfide
Iron Oxides

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local atomic structure around a specific element. By analyzing the fine structure in the X-ray absorption spectrum above an absorption edge, one can extract information about the coordination number, distances, and types of neighboring atoms. For this compound, EXAFS at the P K-edge and S K-edge, as well as at the absorption edge of a coordinated metal, can provide a detailed picture of its molecular geometry and bonding environment.

The analysis of the EXAFS signal yields quantitative structural parameters. The oscillatory part of the spectrum is a function of the backscattering of photoelectrons from neighboring atoms. This allows for the determination of interatomic distances with high precision. For instance, in metal complexes of dithiophosphates, EXAFS can distinguish between different coordination modes, such as monodentate or bidentate chelation.

Research on related metal dithiophosphate complexes demonstrates the utility of EXAFS in elucidating coordination environments. mdpi.com The technique can provide precise measurements of bond lengths such as P-S, P-O, and P-Metal, as well as the number of coordinating atoms. mdpi.com This information is critical for understanding the stability and reactivity of these compounds.

Below is a table summarizing typical structural parameters that can be obtained for a metal-diisobutyl dithiophosphate complex using EXAFS analysis.

Interactive Data Table: Representative EXAFS Structural Parameters for a Metal-Dithiophosphate Complex

Scattering Path Coordination Number (N) Interatomic Distance (R, Å) Debye-Waller Factor (σ², Ų)
P–O 2 1.58 0.003
P–S 2 2.01 0.004
P–Metal 1 3.15 0.006

Note: The data presented are representative values based on studies of similar metal phosphate (B84403) and dithiophosphate complexes and serve to illustrate the type of information obtainable from EXAFS.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) for Surface Analysis

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) are complementary techniques used to investigate the surface of materials. SEM provides high-resolution images of surface topography, while EDS allows for the elemental analysis of the sample.

When this compound is adsorbed onto a surface or forms a reaction film, SEM can be used to visualize the morphology of this layer. nih.gov Images can reveal details about the film's uniformity, thickness, and texture, such as whether it is smooth, patchy, or crystalline. mdpi.com For example, studies on related dialkyl dithiophosphates have used SEM to observe the formation of tribofilms on metal surfaces, characterizing their wear-reducing properties.

Coupled with SEM, EDS provides qualitative and quantitative elemental composition of the surface. youtube.com By focusing the electron beam on a specific area of the SEM image, an EDS spectrum is generated, which shows peaks corresponding to the characteristic X-rays emitted by each element present. nih.gov This is particularly useful for confirming the presence of phosphorus, sulfur, and oxygen from the dithiophosphate molecule on a substrate and for creating elemental maps showing their distribution across the surface.

The following table illustrates the kind of quantitative data that can be obtained from an EDS analysis of a surface film derived from this compound.

Interactive Data Table: Example of Quantitative EDS Analysis of a Dithiophosphate Surface Film

Element Atomic % Weight %
Carbon (C) 45.2 41.8
Oxygen (O) 28.6 35.2
Phosphorus (P) 12.1 11.5
Sulfur (S) 14.1 11.5

Note: The values are hypothetical and for illustrative purposes to show the output of an EDS analysis. The presence of other elements would depend on the substrate and environmental contaminants.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and, crucially, the chemical state of elements within the top few nanometers of a surface. thermofisher.com By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, one can determine the binding energy of these electrons, which is characteristic of the element and its chemical environment. researchgate.net

For this compound, XPS is invaluable for studying its adsorption and reaction mechanisms on various surfaces. High-resolution spectra of the P 2p, S 2p, and O 1s regions can provide detailed information about the bonding of the dithiophosphate moiety. For instance, shifts in the P 2p binding energy can indicate the formation of different phosphate species, such as polyphosphates or metal phosphates. Similarly, the S 2p spectrum can distinguish between thiophosphate sulfur (P-S) and sulfide or sulfate (B86663) species that may form upon decomposition.

Studies on zinc dialkyl dithiophosphates (ZDDPs) have extensively used XPS to characterize the chemical nature of antiwear films. ukm.myresearchgate.net These studies have identified various chemical states for phosphorus and sulfur, confirming the transformation of the original dithiophosphate structure under tribological stress. The analysis of O 1s spectra helps to differentiate between bridging (P-O-P) and non-bridging (P=O) oxygen atoms in polyphosphate chains. ukm.my

The table below provides representative binding energy ranges for the key elements in this compound, which are used to identify their chemical states in XPS analysis.

Interactive Data Table: Representative XPS Binding Energies for Dithiophosphate Species

Element / Orbital Chemical State Binding Energy (eV) Range
P 2p Thiophosphate (P-S) 133.0 - 134.0
P 2p Phosphate (P-O) 134.0 - 135.5
S 2p Thiophosphate (P-S) 162.0 - 163.5
S 2p Sulfide 161.0 - 162.5
S 2p Sulfate 168.0 - 169.5
O 1s Non-bridging (P=O) 531.0 - 532.5
O 1s Bridging (P-O-P) 532.5 - 534.0

Note: These binding energy ranges are compiled from literature on various phosphate and thiophosphate compounds and may vary slightly depending on the specific chemical environment and instrument calibration. researchgate.netresearchgate.net

Coordination Chemistry and Metal Complex Formation

Ligand Coordination Modes of O,O-Dialkyl Dithiophosphates

The versatility of the dithiophosphate (B1263838) ligand is evident in its ability to adopt several coordination modes, which are dictated by factors such as the nature of the metal ion, its oxidation state, steric hindrance from the alkyl groups, and the presence of other ligands in the coordination sphere.

The most common coordination mode for dithiophosphate ligands is S,S′-bidentate chelation. purdue.edulibretexts.org In this arrangement, both sulfur atoms of the dithiophosphate group bind to a single metal center, forming a stable four-membered chelate ring ([MS₂P]). purdue.eduresearchgate.net This mode of binding is highly favored and leads to the formation of mononuclear complexes. For instance, in bis(O,O′-di-sec-butyldithiophosphato)platinum(II), two dithiophosphate ligands exhibit the same S,S′-bidentate chelating function, each forming a planar four-membered [PtS₂P] ring. researchgate.net This chelating behavior enhances the stability of the resulting complex, a phenomenon known as the chelate effect. libretexts.org

Anisobidentate coordination represents a variation of the bidentate mode where the two metal-sulfur bond lengths are unequal. This asymmetry can arise from electronic or steric factors within the complex. While the term is more frequently discussed in the context of analogous dithiocarbamate (B8719985) ligands, the principles apply to dithiophosphates as well. researchgate.net In this mode, one sulfur atom forms a shorter, stronger bond with the metal center, while the second sulfur atom forms a longer, weaker bond. This can be viewed as an intermediate between true bidentate and monodentate coordination.

Under certain conditions, dithiophosphate ligands can coordinate to a metal center through only one of its sulfur atoms, acting as a monodentate ligand. researchgate.netresearchgate.net This is more likely to occur with metal ions that have a strong preference for a lower coordination number or in the presence of bulky co-ligands. For example, a gold(I) triphenylphosphine (B44618) complex with an (O-alkyl)-p-ethoxyphenyldithiophosphonato ligand was found to be monomeric, with the dithiophosphonate ligand coordinating in a monodentate fashion. researchgate.net

Dithiophosphate ligands can also act as bridging ligands, linking two or more metal centers. researchgate.net This can occur in several ways, but a common motif involves each sulfur atom coordinating to a different metal ion, thus forming a bridge. A silver(I) complex with an (O-alkyl)-p-ethoxyphenyldithiophosphonato ligand exists as a cyclic dimer with bridging dithiophosphonato ligands. researchgate.net This bridging capability allows for the formation of polynuclear complexes and coordination polymers. acs.org

Synthesis and Characterization of Metal Dithiophosphate Complexes

Metal dithiophosphate complexes are typically synthesized via metathesis reactions. wikipedia.org This involves the reaction of a metal salt (e.g., chloride, acetate) with either the free dithiophosphoric acid or, more commonly, an alkali metal or ammonium (B1175870) salt of the dithiophosphate ligand. wikipedia.org The resulting complexes are then characterized using a variety of analytical techniques, including X-ray crystallography, NMR spectroscopy (³¹P and ¹H), and infrared (IR) spectroscopy to elucidate their structure and bonding. researchgate.netunirioja.esresearchgate.net

Dithiophosphates readily form complexes with platinum group metals. The synthesis of platinum(II) complexes, for example, can be achieved by reacting a Pt(II) precursor with the dithiophosphate ligand. researchgate.netresearchgate.net Similarly, gold(I) and gold(III) complexes can be prepared. Gold(I) often forms dinuclear or polymeric structures featuring gold-gold (aurophilic) interactions. acs.orgunirioja.es For instance, the reaction of ammonium phenyldithiophosphonate with a gold(I) precursor yields a dinuclear complex, [AuS₂PPh(OR)]₂. unirioja.es

Table 1: Selected Bond Parameters in a Gold(I) Dithiophosphonate Complex This table presents data for a representative dinuclear gold(I) dithiophosphonate complex, illustrating typical coordination geometry.

ParameterValue
Coordination Geometry Dinuclear
Au-S Bond Length (Å) 2.3218(6)
P-Au-S Angle (°) 177.72(2)
Au-S-P Angle (°) 100.97(3)

Data sourced from a monomeric gold(I) triphenylphosphine complex with a monodentate dithiophosphonato ligand for illustrative purposes. researchgate.net

Platinum(II) complexes with dithiophosphate ligands typically feature a square planar coordination geometry around the platinum center, which is characteristic of d⁸ metal ions. researchgate.netuci.edu When two S,S'-bidentate dithiophosphate ligands coordinate to a single Pt(II) ion, a [PtS₄] chromophore is formed. researchgate.net This core consists of the central platinum atom bonded to four sulfur atoms from the two chelating ligands. The geometry of this [PtS₄] unit is planar, consistent with the dsp² hybridization of the platinum(II) ion. researchgate.net

The structure of this [PtS₄] core in synthetic complexes provides a fascinating molecular model for the coordination environment found in certain minerals. A relevant structural analogue is the mineral cooperite, which is a platinum sulfide (B99878) (PtS). mindat.orgwikipedia.org In the crystal structure of cooperite, each platinum atom is coordinated to four sulfur atoms in a square planar arrangement, and each sulfur atom is tetrahedrally coordinated to four platinum atoms. mindat.orghandbookofmineralogy.orgresearchgate.net While the extended lattice structure of cooperite is different from the discrete molecular structure of a [Pt{S₂P(OR)₂}₂] complex, the immediate coordination environment around the platinum atom—the [PtS₄] square plane—is remarkably similar. This makes platinum dithiophosphate complexes valuable models for studying the electronic and spectroscopic properties of the [PtS₄] chromophore found in nature.

Table 2: Crystallographic Data for Cooperite (PtS) This table provides key structural information for the mineral cooperite, which features a [PtS₄] coordination environment analogous to that in platinum(II) dithiophosphate complexes.

PropertyValue
Crystal System Tetragonal
Space Group P4₂/mmc
Unit Cell Parameter 'a' (Å) 3.4700
Unit Cell Parameter 'c' (Å) 6.1096
Pt Coordination Square Planar [PtS₄]

Data sourced from Mindat and the Handbook of Mineralogy. mindat.orghandbookofmineralogy.org

Platinum Group Metal Complexes (e.g., Platinum(II) and Gold(I/III))

Polynuclear Gold(I) Dithiophosphate Clusters and Supramolecular Organization

Gold(I) has a strong affinity for soft donor ligands like dithiophosphates, leading to the formation of polynuclear clusters. A notable example is the polymeric gold(I) diisobutyl dithiophosphate, [Au₂{S₂P(O-iso-C₄H₉)₂}₂]n.

The fundamental building block of this polymer is a non-centrosymmetric dinuclear molecule, [Au₂{S₂P(O-iso-C₄H₉)₂}₂]. In this unit, two gold(I) atoms are linked by a pair of bridging diisobutyl dithiophosphate ligands. This arrangement creates a central eight-membered [Au₂S₄P₂] metallocycle. This cyclic structure is further stabilized by an intramolecular aurophilic interaction between the two gold atoms (Au···Au), a common feature in gold(I) chemistry.

The supramolecular organization of the complex arises from the self-assembly of these dinuclear units. Adjacent [Au₂{S₂P(O-iso-C₄H₉)₂}₂] molecules are linked by intermolecular aurophilic bonds, extending the structure into one-dimensional polymeric chains. This self-organization is a key feature of the coordination chemistry of gold(I) dithiophosphates, leading to robust, higher-order structures.

Transition Metal Complexes (e.g., Copper(I), Zinc(II), Cadmium(II), Antimony)

O,O-Diisobutyl dithiophosphate forms complexes with a range of transition metals, exhibiting diverse structural motifs and coordination environments.

Copper(I), much like gold(I), forms polynuclear clusters with dithiophosphate ligands. While specific structural data for the diisobutyl derivative is sparse, studies on related copper(I) halide complexes with sulfur-donating ligands demonstrate the formation of various cluster cores. These architectures are often based on CuₓXₓ units (where X is a halide or other bridging ligand). For instance, tetranuclear "cubane" or "step" structures (Cu₄) and hexanuclear clusters (Cu₆) are well-documented. In the context of dithiophosphates, silver(I), a coinage metal congener of copper(I), forms discrete hexanuclear molecules, [Ag₆{S₂P(OR)₂}₆], with related dialkyl dithiophosphate ligands. wikipedia.org This suggests that copper(I) diisobutyl dithiophosphate likely forms similar polynuclear structures, such as Cu₄, Cu₆, or even Cu₈ cores, where the dithiophosphate ligands bridge the copper centers.

For divalent transition metals like Zinc(II) and Cadmium(II), the O,O-dialkyl dithiophosphate ligand typically induces a tetrahedral coordination geometry. In studies of complexes with ligands analogous to diisobutyl dithiophosphate, dinuclear structures of the type [M₂{S₂P(OR)₂}₄] are formed. researchgate.net

In these dimeric complexes, each metal center (Zn or Cd) is coordinated to four sulfur atoms. researchgate.net Two of the dithiophosphate ligands act as chelating agents to a single metal atom, forming four-membered [MS₂P] rings. The other two ligands act as bridges between the two metal centers. This results in a central eight-membered [M₂S₄P₂] ring. The coordination environment around each metal ion is best described as a distorted tetrahedron (MS₄). researchgate.net The distortion from ideal tetrahedral geometry arises from the constrained bite angle of the chelating dithiophosphate ligand.

Table 1: Selected Structural Parameters for a Dinuclear Zinc(II) Dithiophosphate Complex

ParameterValueReference
Metal CenterZn(II) researchgate.net
Coordination GeometryDistorted Tetrahedral researchgate.net
Central Ring Structure[Zn₂S₄P₂] researchgate.net
Ligand FunctionChelating & Bridging researchgate.net

Note: Data is for a representative complex, [Zn(L)₂]₂, where L = O,O′-bis(4-tert-butylphenyl) phosphorodithioate (B1214789).

Electronic and Geometrical Structures of Coordination Compounds

The structural diversity and stability of O,O-diisobutyl dithiophosphate metal complexes are underpinned by the nature of the ligand-metal interactions. Quantum chemical modeling provides a powerful tool for elucidating these electronic and geometrical features.

Quantum Chemical Modeling of Ligand-Metal Interactions

Density Functional Theory (DFT) has been effectively employed to model the interactions between dithiophosphate ligands and various metal centers. These computational studies provide insights into bond strengths, charge distribution, and the nature of molecular orbitals involved in coordination.

For instance, DFT calculations on Zn(II) and Cd(II) dithiophosphate complexes have been used to analyze the bonding within the M₂S₂ bridging units and the chelating MS₂P rings. researchgate.net These studies can quantify the degree of covalent versus electrostatic character in the metal-sulfur bonds. Furthermore, calculations can predict and rationalize the observed geometries, such as the distorted tetrahedral environment around the metal centers. researchgate.net

In the context of collector-mineral interactions relevant to flotation, DFT has been used to study the adsorption of diisobutyl dithiophosphate on metal sulfide surfaces. These models calculate adsorption energies and analyze the frontier molecular orbitals (HOMO and LUMO) to understand the charge transfer processes between the sulfur atoms of the ligand and the metal atoms of the surface. Such studies indicate that the interaction is primarily driven by the nucleophilic character of the sulfur atoms, which readily donate electron density to the vacant orbitals of the metal ions.

Reaction Mechanisms, Kinetics, and Stability Studies

Hydrolytic Degradation Pathways

The hydrolysis of O,O-diisobutyl hydrogen dithiophosphate (B1263838) involves the cleavage of its chemical bonds by water. This process is a critical factor in determining its environmental persistence and metabolic fate. The mechanism and rate of hydrolysis are significantly influenced by the structure of the molecule and the pH of the surrounding medium.

Kinetic studies on dialkyldithiophosphates demonstrate that their hydrolysis in aqueous solutions follows pseudo-first-order reaction rates. scirp.org This kinetic model applies when the concentration of water is in large excess and can be considered constant throughout the reaction, simplifying the rate law to depend only on the concentration of the dithiophosphate. The hydrolysis of related organophosphorus compounds, such as dialkyl α-hydroxybenzylphosphonates, has also been shown to proceed through steps characterized by pseudo-first-order rate constants.

The degradation is often monitored using techniques like ³¹P NMR spectroscopy, which can track the disappearance of the parent compound and the emergence of hydrolysis products over time. scirp.org For instance, studies conducted at elevated temperatures (e.g., 85 °C) are used to accelerate the reaction, which can be very slow at room temperature, allowing for the determination of rate constants within a practical timeframe. scirp.org

The solution pH also dictates the product distribution by influencing the primary site of bond cleavage. viu.ca

Acid-catalyzed and Neutral Hydrolysis: Under acidic or neutral conditions, the reaction tends to favor the cleavage of the carbon-oxygen (C-O) bond.

Base-catalyzed Hydrolysis: In alkaline (basic) solutions, nucleophilic attack by hydroxide (B78521) ions (OH⁻) favors the cleavage of the phosphorus-sulfur (P-S) or phosphorus-oxygen (P-O) bonds. viu.ca

This pH-dependent shift in the reaction mechanism means that different degradation products may be formed depending on the acidity or alkalinity of the environment.

The molecular structure of dialkoxydithiophosphates, specifically the nature of the alcohol group used in their synthesis, has a profound impact on their hydrolytic stability. scirp.org Comparative studies reveal a dramatic difference in hydrolysis rates based on whether the alkyl group is derived from a primary, secondary, or tertiary alcohol. scirp.org

The isobutyl groups in O,O-diisobutyl hydrogen dithiophosphate are derived from isobutanol, a primary alcohol. Therefore, it is expected to have relatively slow hydrolysis kinetics compared to dithiophosphates with more sterically hindered alkyl groups. The large increase in hydrolysis rate, particularly for tertiary alcohol derivatives, is a significant finding in understanding the stability of these compounds. scirp.org

Table 1: Relative Rates of Hydrolysis for Dialkoxydithiophosphates Based on Alcohol Type scirp.org

Alcohol TypeExample AlcoholRelative Rate of Hydrolysis
Primaryn-Butanol, Isobutanol1.00
Secondarysec-Butanol1.78
Tertiarytert-Butanol13,800

Oxidative Transformations

In addition to hydrolysis, this compound is susceptible to oxidation, a process that can alter its chemical identity and properties. The presence of sulfur atoms in the dithiophosphate group makes it a target for oxidizing agents like hydroperoxides.

Kinetic studies on the oxidation of zinc dialkyldithiophosphates (ZDDPs), which are closely related to the title compound, provide insight into these transformation processes. Research on the reaction between basic zinc dibutyl dithiophosphate and cumyl hydroperoxide in a non-polar solvent (cyclohexane) at 25 °C showed that the dithiophosphate induces the homolytic (free radical) decomposition of the hydroperoxide. researchgate.net This indicates that dithiophosphates can act as catalysts in the breakdown of hydroperoxides, a key aspect of their function as antioxidant additives in lubricants. researchgate.net The reaction proceeds over several hours, demonstrating a controlled, rather than instantaneous, kinetic profile. researchgate.net

The oxidation of organothiophosphorus compounds can yield a variety of products. A common and significant transformation is the oxidative desulfuration of the thiophosphoryl (P=S) group to a phosphoryl (P=O) group, converting the thiophosphate into its corresponding "oxon" analog. viu.ca This conversion is a well-documented pathway for many organothiophosphate pesticides. rsc.org

More detailed investigations into the oxidation of zinc dibutyl dithiophosphate by cumyl hydroperoxide have identified a suite of specific organothiophosphate products. researchgate.net These products result from various reactions, including dimerization and sulfur exchange. The characterization of these products is crucial for understanding the complete degradation pathway of the parent compound. researchgate.net

Table 2: Identified Organothiophosphate Oxidation Products from the Reaction of Zinc Dibutyl Dithiophosphate with Cumyl Hydroperoxide researchgate.net

Product Chemical Formula/NameDescription
[(BuO)₂PS₂]₂Disulfide Dimer
[(BuO)₂PS₂]₂SMonosulfide-linked Dimer
[(BuO)₂PS]₂SMonothiophosphate Sulfide (B99878)
[(BuO)₂P(S)O]₂ZnZinc Monothiophosphate (provisional characterization)

Thermal Behavior and Decomposition

The thermal stability and decomposition profile of this compound are critical parameters for its application. The decomposition temperature can be influenced by various factors, including the presence of acids or bases. For instance, the decomposition point of related zinc diisoamyl dithiophosphate is shown to be affected by the pH of the medium.

Specific Thermogravimetric Analysis (TG) and Differential Scanning Calorimetry (DSC) data for this compound are not detailed in the available research. However, studies on analogous compounds provide insights into their thermal behavior. Pyrolysis studies on zinc dialkyl dithiophosphates are often conducted at temperatures exceeding 215°C. The reaction temperature for processes involving dialkyl dithiophosphoric acids can range from approximately 40°C to 200°C, with the upper limit being dictated by the decomposition temperature of the product or any intermediates. google.com Some intermediate compounds in reactions involving these acids are known to be unstable at temperatures above 110°C. google.com

The analysis of products formed during the thermal decomposition of O,O-dialkyl dithiophosphates provides crucial evidence for the underlying reaction mechanism. Pyrolysis of these compounds, including the isobutyl derivatives, leads to the formation of volatile olefins.

For esters of isobutyl alcohol, the decomposition yields products consistent with skeletal rearrangements. This strongly suggests the intermediacy of a carbonium ion. The pyrolysis of isobutyl acid phosphate (B84403), a related compound, results in the formation of 1-butene (B85601), among other products. The distribution of olefin isomers (e.g., 1-butene vs. 2-butene) from the decomposition of dibutyl acid phosphates is a key piece of evidence favoring the carbonium ion mechanism over an intramolecular cis-elimination pathway.

A proposed general pathway for the thermal decomposition of dialkyl dithiophosphoric acids involves the formation of an olefin and the corresponding dithiophosphoric acid residue. The process is understood to be acid-catalyzed.

Table of Pyrolysis Products for Related Dibutyl Acid Phosphates

Compound1-Butene (wt. %)
Di-n-butyl acid phosphate28
Di-sec-butyl acid phosphate12
Isobutyl acid phosphate5

Interactions with Mineral Surfaces and Adsorption Mechanisms

Adsorption Studies on Sulfide (B99878) Mineral Surfaces

The adsorption of dithiophosphates on different sulfide minerals is a selective process, which is the basis for the separation of valuable minerals from gangue. The following subsections detail the research findings on the interaction of O,O-Diisobutyl hydrogen dithiophosphate (B1263838) or its closely related salt, sodium diisobutyl dithiophosphinate, with a range of sulfide mineral surfaces.

Studies have demonstrated that sodium diisobutyl dithiophosphinate exhibits a strong collecting power for chalcopyrite, while its ability to collect pyrite (B73398) is significantly weaker. researchgate.net This selectivity is crucial for the separation of these two often associated minerals. The adsorption on these surfaces is identified as a chemical process. researchgate.net

Research has shown that with a dosage of 12 mg/L of sodium diisobutyl dithiophosphinate at a pH of 8, the recovery of chalcopyrite can reach 96.2%, whereas the recovery of pyrite is only 13.5%. researchgate.net The amount of dithiophosphinate adsorbed on the chalcopyrite surface is greater than that on the pyrite surface. researchgate.net

The oxidation of pyrite can affect the adsorption of collectors. An oxidized pyrite surface tends to be more hydrophilic, which can hinder the attachment of the collector and thus depress its flotation.

Flotation Recovery with Sodium Diisobutyl Dithiophosphinate
MineralDosage (mg/L)pHRecovery (%)
Chalcopyrite12896.2
Pyrite12813.5

The interaction of O,O-diisobutyl dithiophosphate extends to a variety of other valuable minerals.

Gold: The adsorption of diisobutyl dithiophosphate on gold surfaces is a key factor in its recovery. This interaction is thought to occur through the sulfur and hydrogen atoms of the dithiophosphate molecule.

Chalcocite: On the surface of synthetic chalcocite (Cu₂S), O,O-diisobutyl dithiophosphate has been found to form polycrystalline phases of copper(I)-diisobutyl dithiophosphate complexes. ausimm.com Specifically, the formation of Cu₆L₆ and Cu₈L₆(S) (where L is the diisobutyl dithiophosphate ligand) has been identified through solid-state ³¹P CP/MAS NMR spectroscopy. ausimm.com This indicates a chemical reaction at the mineral surface leading to the formation of new, stable compounds.

Galena and Sphalerite: Sodium diisobutyl dithiophosphinate has a strong affinity for galena, leading to high recovery rates. researchgate.net In contrast, its collecting power for sphalerite is considerably lower. researchgate.net For instance, at a dosage of 50 mg/L and a pH of 11, galena recovery reached 91.7%, while sphalerite recovery was only 16.9%. researchgate.net This demonstrates the high selectivity of this collector for lead sulfide over zinc sulfide under these conditions. The adsorption on galena is a chemical process. researchgate.net

Flotation Recovery with Sodium Diisobutyl Dithiophosphinate
MineralDosage (mg/L)pHRecovery (%)
Galena501191.7
Sphalerite501116.9

Detailed studies on the specific interaction of O,O-Diisobutyl hydrogen dithiophosphate with model surfaces like germanium and zinc sulfide films are not extensively available in publicly accessible literature. However, understanding the surface chemistry of these materials provides insights into potential interaction mechanisms.

Germanium: The germanium surface is reactive and typically covered by a native oxide. nih.gov Chemical treatments can be used to achieve various surface terminations, such as sulfide, chloride, or hydride, which passivate the surface. nih.gov The interaction with a dithiophosphate would likely depend on the specific termination of the germanium surface. A direct reaction with a clean or specifically prepared germanium surface could potentially lead to the formation of Ge-S bonds.

Zinc Sulfide Films: Zinc sulfide is the synthetic analogue of the mineral sphalerite. Studies on the adsorption of zinc dialkyldithiophosphates (ZDDPs) on ferrous substrates indicate that the substrate plays a crucial role in the dissociation and reaction of the dithiophosphate molecule. researchgate.netarxiv.org While these studies are not directly on pure zinc sulfide films in a flotation context, they highlight the reactive nature of the dithiophosphate group and its propensity to form complexes with metal ions. It is plausible that this compound would adsorb on a zinc sulfide surface through the formation of zinc-dithiophosphate complexes, similar to its interaction with other sulfide minerals.

Mechanistic Understanding of Adsorption Processes

The adsorption of this compound on sulfide mineral surfaces is predominantly a chemisorption process. This involves the formation of chemical bonds between the collector molecule and the mineral surface, leading to a stable, hydrophobic layer.

A key aspect of the chemical adsorption mechanism is the formation of metal-dithiophosphate complexes on the mineral surface. Spectroscopic evidence from various studies confirms the presence of these complexes.

On copper minerals like chalcocite, the formation of distinct copper(I)-diisobutyl dithiophosphate species has been confirmed. ausimm.com Similarly, for chalcopyrite, evidence suggests the formation of P–S–Cu bonds on the surface, indicating a direct chemical interaction between the dithiophosphate and copper sites on the mineral. mdpi.com

In the case of galena, the strong chemical adsorption is attributed to the formation of lead-dithiophosphate complexes. It is proposed that the sulfur atoms in the dithiophosphate group bond with lead atoms on the galena surface, potentially forming a stable P-S-Pb structure. This type of bonding is responsible for the strong attachment of the collector and the resulting hydrophobicity of the mineral.

The phosphorus-sulfur bonds within the dithiophosphate functional group are central to the adsorption process on sulfide minerals. Fourier Transform Infrared (FTIR) spectroscopy studies have shown that the adsorption of sodium diisobutyl dithiophosphinate on sulfide mineral surfaces is a chemical process where the sulfur atoms in the P=S and P-S groups are likely involved in the reaction. researchgate.net

The mechanism involves the donation of electrons from the sulfur atoms to the metal cations on the mineral surface, leading to the formation of a coordinate bond. This interaction is strong and specific, which accounts for the selectivity observed in the flotation of different sulfide minerals. The structure of the dithiophosphate, including the nature of the alkyl groups, can influence the strength and selectivity of this interaction, but the fundamental binding mechanism relies on the reactivity of the phosphorus-sulfur moiety.

Ligand-Exchange Adsorption Mechanisms

The adsorption of dialkyldithiophosphates, including the diisobutyl form, onto sulfide mineral surfaces often involves the formation of surface complexes. researchgate.netausimm.com On minerals such as galena (PbS) and sphalerite (ZnS), the dithiophosphate anion acts as a ligand, displacing other species (like water, hydroxide (B78521), or carbonate ions) from the mineral's surface coordination sites. This process, known as ligand exchange, is a form of chemisorption. nih.gov

The coordination mode of the adsorbed dithiophosphate can vary depending on the mineral substrate. For instance, studies on synthetic sphalerite have indicated a bridging coordination where the O,O'-dialkyldithiophosphate ligand connects two adjacent zinc(II) ions. ausimm.com In contrast, on the surface of galena, a terminal S,S'-chelating coordination to the lead atoms is the predominantly suggested mechanism. researchgate.netausimm.com In this mode, both sulfur atoms of a single dithiophosphate molecule bond to the same metal ion on the surface, forming a stable chelate ring. The adsorption process on galena can include both the formation of a surface complex and surface precipitation. researchgate.netausimm.com

The general mechanism can be represented as:

M-OH (surface) + (RO)₂PSS⁻ (aq) ⇌ M-S₂P(OR)₂ (surface) + OH⁻ (aq)

Where 'M' represents a metal ion on the mineral surface and 'R' is the isobutyl group. This exchange leads to a strong chemical bond between the collector molecule and the mineral.

Influence on Surface Hydrophobicity and Selectivity

The primary function of this compound in flotation is to selectively render the surface of target minerals hydrophobic. Hydrophobicity is the property that allows mineral particles to attach to air bubbles and be carried to the froth, separating them from hydrophilic gangue minerals. The adsorption of the dithiophosphate molecule, with its nonpolar diisobutyl groups oriented outwards into the aqueous phase, is responsible for this change. osti.govuq.edu.au

The selectivity of this collector is determined by its preferential adsorption onto specific minerals. This compound (DTP) demonstrates strong collecting capabilities for many sulfide minerals. For example, its counterpart, sodium diisobutyl dithiophosphinate, shows a high recovery for chalcopyrite and galena while having a much lower affinity for pyrite and sphalerite under specific pH conditions. researchgate.net This differential adsorption is the basis for the selective separation of minerals. researchgate.net

Research comparing diisobutyl dithiophosphate (DTP) with diisobutyl monothiophosphate (MTP) for the flotation of elemental gold from pyrite highlights the nuances of selectivity. While DTP is an effective collector, the addition or substitution of MTP can, in some cases, increase gold grade and recovery by modifying the collective surface hydrophobicity and interaction energies with gold versus pyrite surfaces. osti.gov

Below is a table summarizing the flotation recovery of various sulfide minerals using a related collector, sodium diisobutyl dithiophosphinate, which illustrates the principle of selectivity.

MineralCollector Dosage (mg/L)pHRecovery (%)
Chalcopyrite12896.2
Pyrite12813.5
Galena501191.7
Sphalerite501116.9
This table is interactive. Data adapted from studies on sodium diisobutyl dithiophosphinate to illustrate selectivity principles. researchgate.net

Characterization of Adsorbed Species and Adsorption States

To understand and optimize the performance of this compound, it is essential to characterize the chemical species formed on the mineral surface and their adsorption states. Advanced surface-sensitive spectroscopic techniques are employed for this purpose.

In-situ Spectroscopic Investigations (e.g., ATR-FTIR, XPS)

In-situ spectroscopic methods allow for the analysis of the mineral-water interface in its native state, providing direct evidence of adsorption mechanisms.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy is a powerful technique for studying adsorption from an aqueous solution in real-time. rsc.orgresearchgate.net By monitoring changes in the infrared spectrum, one can identify the vibrational modes of the adsorbed collector molecules. For dithiophosphates, characteristic P-S and P-O-C stretching vibrations can be tracked to confirm the presence of the collector on the surface and probe its bonding environment. researchgate.net For instance, shifts in the P-S stretching frequencies upon adsorption can indicate whether the interaction is chemical or physical and can provide clues about the coordination geometry (e.g., chelating vs. bridging). researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is another key surface analysis technique that provides quantitative elemental and chemical state information about the top few nanometers of a surface. researchgate.net XPS can be used to study mineral surfaces after treatment with dithiophosphate solutions. By analyzing the high-resolution spectra of elements like S, P, O, and the surface metal (e.g., Pb, Zn, Cu), the chemical state of the adsorbed species can be determined. mdpi.com For example, the S 2p spectrum can help distinguish between sulfur from the sulfide mineral lattice and sulfur from the adsorbed dithiophosphate collector. mdpi.com This allows for the direct confirmation of chemisorption and can help identify oxidation products or different adsorbed species on the surface. researchgate.net

The table below summarizes the application of these techniques in characterizing adsorbed dithiophosphate.

TechniqueInformation ObtainedKey Findings for Dithiophosphates
ATR-FTIR Vibrational modes of adsorbed molecules, nature of chemical bonds, real-time adsorption monitoring. semanticscholar.orgIdentifies characteristic P-S and P-O-C bands of the collector on the mineral surface; shifts in band positions indicate chemisorption and coordination. researchgate.net
XPS Elemental composition and chemical state of the surface layer. researchgate.netConfirms the presence of P and S from the collector; analysis of binding energies reveals the chemical state of the adsorbed species and the nature of the surface complex. mdpi.com
This table is interactive and summarizes the utility of in-situ spectroscopic techniques.

Together, these advanced spectroscopic methods provide a detailed molecular-level picture of the adsorption of this compound on mineral surfaces, validating the mechanisms of interaction and the resulting surface modification.

Computational and Theoretical Investigations of Chemical Behavior

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For DIBDTP, DFT calculations have been employed to analyze its molecular structure, electronic properties, and reactivity, particularly in the context of its use as a flotation collector for sulfide (B99878) minerals. researchgate.net

A comparative DFT study analyzed DIBDTP alongside other dithiophosphate (B1263838) collectors to understand the effects of different substituent groups. researchgate.net The calculations for DIBDTP and its counterparts were performed to elucidate structure-property relationships. researchgate.net

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides key insights into its reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an important parameter for molecular stability and reactivity. researchgate.net

In a DFT study of various dithiophosphate collectors, the HOMO and LUMO energies for O,O-Diisobutyl hydrogen dithiophosphate were calculated. The sulfur atoms in the P-S bond were identified as the primary contributors to the HOMO, indicating that this is the site of electron donation. The energy of these frontier orbitals is crucial for predicting how the molecule will interact with other substances, such as mineral surfaces. researchgate.net

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Diisobutyl dithiophosphate (DIBDTP)-6.19-1.254.94

Data sourced from a DFT study on dithiophosphate collectors. researchgate.net

Theoretical reactivity can be predicted using parameters derived from DFT calculations, such as the HOMO-LUMO energy gap and the Fukui function. The Fukui function is used to describe the electron density change when the number of electrons in a molecule changes, identifying the most electrophilic and nucleophilic sites. researchgate.net

For DIBDTP, calculations show that the sulfur atoms of the dithiophosphate group exhibit significant nucleophilicity. This suggests that these sulfur atoms are the primary sites for forming bonds with electrophilic species, such as metal ions on the surface of minerals like galena (lead sulfide). The study indicated that the S atom in DIBDTP exhibits nucleophilicity, making it prone to react with electron-deficient centers. researchgate.net The interaction between the collector and the mineral is largely governed by the energy difference between the collector's HOMO and the mineral's LUMO. A smaller energy gap facilitates electron transfer and stronger interaction. researchgate.net

DFT can be used to calculate the energy released or consumed when a molecule adsorbs onto a surface, providing a quantitative measure of the interaction strength. In the context of flotation, the adsorption energy of the collector molecule on a mineral surface is a critical parameter. researchgate.net

The interaction of various dithiophosphates with Pb²⁺ ions, as a proxy for the galena surface, has been modeled. The results demonstrated that collectors like DIBDTP exhibit strong adsorption on these ions. This strong interaction is consistent with its effectiveness as a flotation collector for lead sulfide minerals. The calculations confirmed that the primary interaction occurs through the nucleophilic sulfur atoms of the dithiophosphate group. researchgate.net

DFT calculations provide detailed information about the distribution of electron charge within a molecule. This charge distribution determines properties like polarity and the reactivity of different atomic sites. The nucleophilicity and electrophilicity of atoms, as calculated by the Fukui function, are derived from this charge analysis. researchgate.net

For DIBDTP, the analysis shows a concentration of negative charge on the sulfur atoms, consistent with their predicted nucleophilic character. This localized charge is fundamental to the molecule's ability to chelate with metal ions on mineral surfaces, initiating the adsorption process that is essential for flotation. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique allows researchers to model complex processes, such as the behavior of molecules at interfaces, which are difficult to observe directly through experiments.

While specific MD simulation studies focusing solely on this compound are not widely available, extensive research has been conducted on the closely related zinc dialkyldithiophosphates (ZDDPs). These simulations model the behavior of ZDDPs at iron and iron oxide surfaces in a lubricant environment, providing a framework for how the adsorption of dithiophosphates at solid-liquid interfaces can be investigated. researchgate.net

These simulations typically model a solid substrate (like iron oxide) and a liquid phase containing the dithiophosphate molecules. By calculating the forces between atoms and integrating Newton's laws of motion, the simulation tracks the trajectory of each molecule. This allows for the visualization and analysis of the adsorption process, including how the molecules approach the surface, their preferred orientation, and the nature of the bonds they form with the surface atoms. researchgate.netfrontiersin.org Such computational models are crucial for understanding the formation of protective tribofilms from ZDDP additives in lubricants, a process initiated by adsorption at the solid-liquid interface. researchgate.netresearchgate.net

Analysis of Molecular Distribution and Orientation near Surfaces

The interaction of this compound with surfaces, particularly in the context of mineral flotation, is a subject of detailed computational analysis. Theoretical studies, often employing methods like Density Functional Theory (DFT), investigate the adsorption mechanisms of dithiophosphates on various mineral surfaces such as pyrite (B73398) and galena. mdpi.com These simulations focus on how the collector molecule orients itself at the solid-liquid interface.

The primary mode of interaction involves the sulfur atoms of the dithiophosphate group, which act as soft donor atoms. researchgate.net These sulfur atoms tend to bind with soft metal acceptor ions or metal sites present on the mineral surface. researchgate.net Computational models reveal that upon adsorption, the this compound molecule arranges itself to maximize the interaction between its sulfur atoms and the surface metal atoms, such as lead (Pb) on galena or iron (Fe) on pyrite. mdpi.com This process is a form of chemical adsorption, leading to the formation of a reaction film or an adsorbed layer on the mineral. researchgate.netresearchgate.net The orientation and density of this adsorbed layer are critical as they dictate the hydrophobicity of the mineral surface, a key factor in flotation. The isobutyl groups, being nonpolar, are typically oriented away from the surface, contributing to this increased hydrophobicity.

Quantum Chemical Methods for Coordination Compound Structures

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structures and electronic properties of coordination compounds formed between this compound and metal ions. mdpi.com These computational techniques allow for the optimization of molecular geometries, providing theoretical values for bond lengths and angles within the metal-ligand complex. researchgate.netmdpi.com

The accuracy of these theoretical models is often validated by comparing the calculated structural parameters with experimental data obtained from techniques like X-ray crystallography. researchgate.netmdpi.com For instance, DFT calculations can predict the geometry of a complex where a metal ion is chelated by the two sulfur atoms of the dithiophosphate ligand, forming a characteristic four-membered ring. researchgate.net Beyond structural prediction, quantum chemical methods are used to calculate electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO provides insights into the stability and reactivity of the coordination complex. researchgate.netresearchgate.net

Theoretical Frameworks for Mineral-Reagent Interaction Mechanisms

The interaction between this compound and mineral surfaces is rationalized through established principles of coordination chemistry. mdpi.comresearchgate.net A fundamental framework used to understand these interactions is the Hard and Soft Acids and Bases (HSAB) theory. researchgate.net Within this concept, the dithiophosphate anion is classified as a "soft" base due to the polarizable nature of its sulfur donor atoms. researchgate.netresearchgate.net

According to the HSAB principle, soft bases preferentially interact with soft acids. Many valuable metal sulfides, such as galena (PbS) and chalcopyrite (CuFeS₂), present "soft" metal cation sites (e.g., Pb²⁺, Cu⁺) on their surfaces. researchgate.net Therefore, the strong affinity and selective adsorption of dithiophosphate onto these minerals can be explained by the favorable soft-soft interaction between the sulfur atoms of the reagent and the metal ions on the mineral surface. researchgate.net This framework provides a basis for understanding the selectivity of dithiophosphate collectors in mineral flotation processes.

A more advanced theoretical framework for explaining the selectivity of reagent-mineral interactions involves the analysis of frontier molecular orbitals, specifically the matching of orbital symmetry. scribd.com This concept posits that a chemical reaction, such as the chemisorption of a collector onto a mineral surface, is more likely to occur if the symmetry of the interacting orbitals is compatible. The key orbitals considered are the Highest Occupied Molecular Orbital (HOMO) of the electron donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron acceptor. scribd.com

In the interaction between dithiophosphate (DTP) and a mineral like galena, the DTP acts as the electron donor (using its HOMO) and the surface lead ion acts as the acceptor (using its LUMO), or vice versa. DFT calculations have shown that the symmetry of the DTP LUMO effectively matches the symmetry of the HOMO of the lead (Pb) ion on the galena surface. scribd.com This symmetry matching facilitates a strong covalent interaction, leading to efficient adsorption and making dithiophosphate a strong collector for galena. scribd.com Conversely, the symmetry of the DTP LUMO does not match well with the HOMO of the iron (Fe) ion on a pyrite surface, explaining the weaker collecting power of dithiophosphate for pyrite compared to other reagents like xanthate. scribd.com

ReagentMineral Surface IonInteracting OrbitalsSymmetry MatchPredicted Interaction
Dithiophosphate (DTP)Galena (Pb)DTP LUMO - Pb HOMOYesStrong
Dithiophosphate (DTP)Pyrite (Fe)DTP LUMO - Fe HOMONoWeak

The metal ions on a mineral surface are not isolated but exist within the constrained environment of a crystal lattice. This confinement significantly influences their electronic properties and reactivity compared to free ions in a solution. Theoretical frameworks must account for this constrained environment when characterizing the surface metal ions. Quantum chemical calculations are used to determine the properties of these surface ions, including the energy levels and symmetries of their frontier orbitals (HOMO and LUMO). scribd.com

For example, calculations for a galena surface characterize the Pb ions by the specific energy and symmetry of their HOMO, which is then used to assess potential interactions with collector molecules. scribd.com The constrained nature of the lattice dictates the accessibility of these orbitals and the geometric feasibility of forming a bond with a reagent. The electronic properties of the surface metal site, such as its ability to donate or accept electrons, are crucial for the reaction with the dithiophosphate ligand. researchgate.netresearchgate.net The interaction is not just with an isolated metal ion but with a metal site that is an integral part of the solid-state structure, a factor that theoretical models of mineral-reagent interactions must incorporate for accurate predictions. scribd.com

Environmental Fate and Degradation Mechanisms in Natural Systems

Modes of Environmental Degradation (Abiotic and Biotic)

Degradation of O,O-Diisobutyl hydrogen dithiophosphate (B1263838) in the environment can occur through processes that are either chemical (abiotic) or biological (biotic) in nature.

Abiotic Degradation

The primary abiotic degradation pathway for dialkyl dithiophosphoric acids is hydrolysis. This process involves the cleavage of the molecule by water. The rate of hydrolysis for dithiophosphates is highly dependent on the molecular structure, particularly the nature of the alkyl groups. nih.gov Studies on various dialkyldithiophosphates have shown that hydrolysis rates can vary significantly; for instance, dithiophosphates synthesized from tertiary alcohols hydrolyze thousands of times faster than those from primary alcohols like isobutanol. nih.gov

Hydrolysis of O,O-Diisobutyl hydrogen dithiophosphate proceeds via the cleavage of the P-S or P-O bonds, leading to the formation of simpler, more stable compounds. The ultimate products of complete hydrolysis are phosphoric acid, isobutanol, and hydrogen sulfide (B99878). bbrc.in The reaction is influenced by environmental conditions such as temperature and pH. While specific kinetic data for the diisobutyl derivative under various environmental conditions is limited, the general mechanism is well-established for this class of compounds. nih.govbbrc.in Thermal decomposition can also occur, yielding byproducts such as oxides of sulfur and phosphorus, though this is more relevant under high-temperature conditions than in typical natural systems.

Biotic Degradation

Organophosphorus compounds, including dithiophosphates, are known to be susceptible to microbial degradation. biotechrep.iroup.com The primary mechanism for the detoxification and breakdown of these compounds by microorganisms is enzymatic hydrolysis. oup.comscielo.org.mx Various soil bacteria and fungi possess enzymes, such as phosphotriesterases and organophosphate hydrolases, that can effectively catalyze the cleavage of P-O and P-S bonds. nih.govscielo.org.mx This enzymatic action breaks the compound down, often using it as a source of carbon, phosphorus, or energy. scielo.org.mx

The rate of biodegradation in soil and aquatic environments depends on several factors, including the presence of adapted microbial populations, temperature, pH, moisture, and the availability of nutrients. bbrc.in Soils with a history of organophosphate exposure often exhibit enhanced or accelerated biodegradation rates due to the acclimatization of the microbial community. oup.com While specific studies on the microbial degradation of this compound are not widely available, the established pathways for similar organophosphate pesticides suggest that it would be mineralized by competent microorganisms into phosphoric acid, isobutanol, and inorganic sulfur compounds. biotechrep.iroup.com

Adsorption and Desorption Processes in Environmental Media (e.g., Soil, Sediment)

The mobility and bioavailability of this compound in the environment are controlled by its interaction with solid phases like soil and sediment. These interactions are primarily governed by adsorption and desorption processes.

The sorption behavior of an organic compound in soil is influenced by the physicochemical properties of both the chemical and the soil. For this compound, key properties include its acid dissociation constant (pKa), octanol-water partition coefficient (log Kow), and water solubility. The compound is an acid with a pKa of approximately 8.25. This indicates that in most natural waters and soils (typically with a pH between 5 and 8), a significant fraction of the compound will exist in its deprotonated, anionic form (O,O-diisobutyl dithiophosphate).

The sorption of this anionic form is expected to be limited in soils with a net negative charge, particularly those with high pH and significant clay and organic matter content, due to electrostatic repulsion. However, sorption can be more significant in acidic soils or soils rich in metal oxides (iron and aluminum oxides), where anion exchange or ligand exchange mechanisms can occur at the mineral surfaces.

The partitioning behavior can be estimated using key physicochemical properties.

PropertyValueImplication for Adsorption/DesorptionSource(s)
pKa 8.25Predominantly anionic in most soils/waters (pH < 8), leading to repulsion from negatively charged soil colloids. chemicalbook.comlookchem.com
log Kow (Octanol-Water Partition Coefficient) 1.67 - 3.75Moderate lipophilicity suggests a tendency to partition into soil organic matter. The wide range may reflect differences between the acid and its salt form or different estimation methods. lookchem.comchemicalbook.com
Water Solubility (of sodium salt) 1000 g/L at 20°CHigh solubility of the salt form suggests low potential for partitioning from water to soil/sediment, favoring mobility. chemicalbook.comlookchem.com

The interplay of these factors suggests a complex sorption behavior. The moderate log Kow value indicates a potential for hydrophobic partitioning into soil organic matter. Conversely, the high water solubility of its salt and its anionic nature at typical environmental pH would enhance its mobility and reduce adsorption, particularly in soils with low metal oxide content and neutral to alkaline pH. Desorption would likely be significant under these conditions, potentially leading to leaching.

Transport and Distribution Modeling in Aquatic and Terrestrial Systems

Predicting the movement and final distribution of this compound in the environment relies on modeling that incorporates its physicochemical properties. These properties determine how the compound partitions between air, water, soil, and biota.

The potential for volatilization from water or moist soil surfaces is assessed using the Henry's Law constant, which can be calculated from the vapor pressure and water solubility. Given the extremely low reported vapor pressure of the compound (approaching 0 Pa at 25°C), volatilization is not considered a significant transport pathway. chemicalbook.comeuropa.eu Therefore, long-range atmospheric transport is unlikely. mdpi.com

In terrestrial systems, the primary transport mechanism is expected to be leaching through the soil column with water flow. The extent of leaching is determined by the compound's sorption to soil particles. As discussed in section 8.2, the high water solubility of the salt form and its anionic character in most soils suggest a high potential for mobility and leaching into groundwater, especially in soils with low organic matter and low clay content. researchgate.net

PropertyValueImplication for Environmental Transport & DistributionSource(s)
Vapor Pressure ~0.00042 Pa (0.00314 mmHg) at 25°CExtremely low; indicates that volatilization from soil or water is negligible. lookchem.comeuropa.eu
Water Solubility (as sodium salt) 1000 g/L at 20°CVery high; facilitates transport in aquatic systems and potential for leaching in terrestrial systems. chemicalbook.comlookchem.com
log Kow 1.67 - 3.75Low to moderate; suggests a low potential for bioaccumulation and some partitioning to organic matter in soil/sediment. lookchem.comchemicalbook.com

Based on these properties, this compound is expected to be classified as a relatively mobile compound in soil and aquatic environments, with its transport being primarily dictated by water movement.

Transformation Pathways and Intermediate Products

When this compound degrades in the environment, it breaks down into a series of intermediate compounds before potential complete mineralization. The primary transformation pathway, both through abiotic hydrolysis and biotic enzymatic action, is the cleavage of the ester and thioester bonds.

The initial and most significant transformation step is hydrolysis, which results in the formation of isobutanol and phosphoric acid, along with the release of hydrogen sulfide (H₂S). bbrc.in

The degradation can also proceed through oxidative pathways. In environments with sufficient oxidizing agents, the dithiophosphate can be oxidized to its corresponding thiophosphate and subsequently to a phosphate (B84403). This involves the oxidative desulfuration where the P=S bond is converted to a P=O bond.

A summary of the key degradation products is presented below.

Degradation PathwayIntermediate/Final ProductsSignificance
Hydrolysis (Abiotic/Biotic) IsobutanolA primary alcohol that is readily biodegradable.
Phosphoric AcidA nutrient that can contribute to eutrophication in aquatic systems.
Hydrogen Sulfide (H₂S)A toxic gas, though likely to be rapidly oxidized or utilized by sulfur-metabolizing microbes in the environment.
Oxidation O,O-Diisobutyl hydrogen thiophosphateAn intermediate formed by the replacement of one sulfur atom with an oxygen atom.
Diisobutyl hydrogen phosphateThe fully oxidized phosphate ester, which is more water-soluble and susceptible to further hydrolysis.

The ultimate fate of these transformation products is further degradation. Isobutanol is readily biodegraded by a wide range of microorganisms. Phosphoric acid enters the natural phosphorus cycle. Hydrogen sulfide is incorporated into the sulfur cycle. Therefore, while the parent compound may be of environmental interest, its degradation leads to simpler, naturally occurring substances.

Advanced Research Applications in Materials Science and Industrial Processes

Flotation Collectors for Sulfide (B99878) Ores

In the field of mineral processing, dithiophosphates are established as effective collectors in the froth flotation of sulfide ores. Their primary function is to selectively adsorb onto the surface of valuable mineral particles, rendering them hydrophobic. This hydrophobicity allows the mineral particles to attach to air bubbles and rise to the surface, forming a froth that can be collected, thereby separating them from the undesirable gangue minerals.

The efficacy of a flotation collector is largely determined by its selectivity—the ability to adsorb onto the target mineral while ignoring others. Dithiophosphates, including the diisobutyl variant, are known for their enhanced selectivity compared to other common collectors like xanthates, particularly in complex ore bodies containing multiple sulfide minerals.

Research has demonstrated that dithiophosphates can achieve effective separation of minerals such as chalcopyrite (a primary copper ore) from pyrite (B73398) (iron sulfide). While traditional collectors may float both minerals, dithiophosphates can be used under specific pH conditions to preferentially float the chalcopyrite. This selectivity is crucial for producing a high-grade copper concentrate and minimizing the presence of iron, which can be detrimental in subsequent smelting processes.

In some applications, the selectivity of diisobutyl dithiophosphate (B1263838) (DTP) is further refined. For instance, in the recovery of elemental gold associated with copper ores, replacing DTP with a collector mixture containing diisobutyl monothiophosphate (MTP) has been shown to increase gold grade and recovery without negatively impacting copper recovery. mdpi.com This indicates that subtle changes to the collector's chemical structure can create a remarkable difference in selectivity for specific minerals under certain conditions. mdpi.com

The use of dithiophosphate collectors often leads to higher recovery rates of valuable minerals. Their strong collecting power ensures efficient attachment to mineral surfaces, leading to faster flotation kinetics.

Studies on related dithiophosphinate compounds, which share functional similarities, highlight this effectiveness. For example, in single mineral flotation experiments, sodium diisobutyl dithiophosphinate demonstrated a strong ability to collect chalcopyrite and galena. researchgate.net Under optimized conditions, these collectors can achieve high recovery percentages for the target mineral while simultaneously rejecting the gangue mineral, as illustrated in the table below.

Table 1: Comparative Flotation Recovery of Sulfide Minerals

Collector System Mineral pH Dosage (mg/L) Recovery (%) Source
Sodium Diisobutyl Dithiophosphinate Chalcopyrite 8 12 96.2 researchgate.net
Pyrite 8 12 13.5 researchgate.net
Sodium Diisobutyl Dithiophosphinate Galena 11 50 91.7 researchgate.net
Sphalerite 11 50 16.9 researchgate.net

These results underscore the collector's ability to significantly improve the recovery of valuable metals like copper and lead while effectively separating them from iron and zinc sulfides, respectively.

Lubricant Additives

In tribology, the science of friction, wear, and lubrication, dithiophosphates are a cornerstone of additive technology. They are most commonly used in the form of zinc dialkyldithiophosphates (ZDDPs), which are multifunctional additives renowned for their anti-wear and antioxidant properties.

Dithiophosphate derivatives function as highly effective anti-wear (AW) and extreme pressure (EP) additives. aftonchemical.com These additives are essential for protecting metal surfaces from damage when the lubricant film is not sufficient to prevent metal-to-metal contact, a condition known as boundary lubrication. develub.com

The mechanism involves a chemical reaction between the additive and the metal surface, triggered by the high temperatures and pressures generated at the points of contact. aftonchemical.com The dithiophosphate decomposes and reacts with the iron-based surfaces to form a sacrificial protective film. lubrication.expertgoogle.com This film has a lower shear strength than the metal itself, so it is worn away in place of the component surfaces, preventing catastrophic welding (scuffing) and reducing adhesive wear. develub.com

Table 2: Function of AW/EP Additives

Additive Type Function Mechanism Film Composition Example
Anti-Wear (AW) Reduces wear under moderate boundary conditions. Chemical reaction with the surface to form a protective, low-shear-strength layer. Zinc Polyphosphate
Extreme Pressure (EP) Prevents scuffing and welding under high loads. Thermal decomposition and reaction with the surface to form a robust, sacrificial film. Iron Sulfide

The protective films formed by zinc dithiophosphates are complex structures that have been extensively studied. The surface chemistry involves the creation of a layered tribofilm on the metal.

Advanced surface analysis techniques have revealed that the film is not a simple, uniform layer. Instead, it is typically a glass-like, amorphous structure. precisionlubrication.com The layer closest to the metal surface is often composed of iron sulfide and zinc sulfide. precisionlubrication.com Above this is a thicker layer of zinc polyphosphate or poly(thio)phosphate glass, which provides the primary anti-wear protection. precisionlubrication.comcmu.edu The outermost layer consists of longer-chain alkylphosphates that interface with the bulk lubricant. precisionlubrication.com This layered structure is remarkably durable and effective at protecting engine and machinery components under severe operating conditions.

Antioxidant Properties and Mechanisms

In addition to their tribological benefits, dithiophosphates are potent antioxidants in lubricating oils. mdpi.com Lubricant degradation through oxidation is a major issue, leading to viscosity increase, sludge formation, and corrosion. googleapis.com Antioxidants are added to retard this process and extend the service life of the oil.

Dithiophosphates function primarily as peroxide decomposers. mdpi.comresearchgate.net The autoxidation of a lubricant is a free-radical chain reaction in which hydroperoxides (ROOH) are key propagating species. uitm.edu.my Dithiophosphate compounds interrupt this chain reaction by catalytically decomposing the hydroperoxides into non-radical, stable products, such as alcohols. uitm.edu.my By removing these reactive intermediates, they prevent the cascading reactions that lead to rapid oil degradation. This mechanism makes them highly effective at providing oxidation stability, particularly at elevated temperatures. uitm.edu.my

Table 3: Common Antioxidant Mechanisms in Lubricants

Mechanism Type Function Example Compound Class
Radical Scavenger Donates a hydrogen atom to neutralize free radicals (R•, ROO•). Hindered Phenols, Aromatic Amines
Peroxide Decomposer Decomposes hydroperoxides (ROOH) into non-radical products. Dithiophosphates , Sulfides

Future Research Directions and Unexplored Areas

Deeper Elucidation of Complex Reaction Pathways and Transient Intermediates

Future research should focus on mapping these complex reaction networks, including thermal decomposition and oxidation pathways. Ab initio molecular dynamics (AIMD) simulations and Density Functional Theory (DFT) calculations can be powerful tools in this regard. acs.org Such computational studies can predict reaction barriers and identify plausible intermediates that are too short-lived for easy experimental detection. acs.orgpku.edu.cn For example, DFT calculations have been used to explore the formation of diphosphates from metathiophosphate (MTP) molecules, identifying pathways like dimerization and chain formation, which could be analogous to reactions occurring during the degradation or function of O,O-diisobutyl hydrogen dithiophosphate (B1263838). acs.org Combining these theoretical predictions with experimental validation is crucial for building a complete picture of its reactivity.

Development of Advanced In-situ Spectroscopic and Microscopic Techniques for Interface Studies

The functionality of O,O-diisobutyl hydrogen dithiophosphate in applications like mineral flotation and as an anti-wear additive is fundamentally an interfacial phenomenon. diva-portal.orglubrizol.com Understanding the adsorption mechanisms, the structure of the formed layers, and their subsequent reactions requires analytical techniques capable of probing the solid-liquid or solid-solid interface in real-time.

Advanced Spectroscopic Techniques:

Attenuated Total Reflection-Infrared (ATR-IR) Spectroscopy: This surface-sensitive method is ideal for in-situ studies of adsorption from aqueous solutions onto mineral surfaces. diva-portal.org Future developments could focus on improving sensitivity to detect sub-monolayer coverage and differentiate between physisorbed and chemisorbed species.

Surface-Enhanced Raman Spectroscopy (SERS): SERS can provide detailed vibrational information about the adsorbate and its interaction with a metal surface, such as gold, silver, or copper. researchgate.netresearchgate.net Applying this technique to industrially relevant surfaces like pyrite (B73398) or zinc sulfide (B99878) could reveal the specific binding modes and orientation of the dithiophosphate molecule. diva-portal.orgresearchgate.net Combining Raman spectroscopy with DFT calculations can also help interpret the vibrational spectra of surface complexes. uu.nl

Advanced Microscopic Techniques:

Atomic Force Microscopy (AFM): In-situ AFM has proven effective for observing the formation and wear resistance of tribofilms derived from related zinc dialkyldithiophosphates (ZDDPs). tandfonline.com Future research could employ high-resolution AFM to map the nanoscale mechanical properties (e.g., modulus, friction) across the tribofilm formed by this compound, correlating these properties with the film's chemical composition. researchgate.netrsc.orgresearchgate.net

Transmission Electron Microscopy (TEM): Analysis of wear debris and focused ion beam (FIB) prepared cross-sections of tribofilms with TEM has revealed amorphous, glassy structures. nih.gov Advanced TEM techniques, such as cryo-TEM, could be adapted to study the initial stages of film formation at the liquid-solid interface.

The integration of these techniques into spectro-electrochemical cells or tribometers will allow for simultaneous measurement of chemical changes and physical properties under operational conditions, providing a holistic view of the interfacial dynamics.

Novel Synthetic Strategies for Tailored Dithiophosphate Structures

The traditional synthesis of dithiophosphoric acids involves the reaction of phosphorus pentasulfide (P₄S₁₀) with an appropriate alcohol. While effective, this method offers limited control over the final molecular architecture beyond the choice of the alkyl group. Future research is directed towards novel synthetic strategies that allow for the creation of dithiophosphates with precisely tailored functionalities.

One innovative approach is the catalyst-free reaction between P₄S₁₀ and diols (e.g., ethylene (B1197577) glycol, polyethylene (B3416737) glycol) to synthesize a new class of functional polymers known as poly(dithiophosphate)s (PDTPs). mdpi.commtak.hu This method, performed under mild conditions (e.g., 60°C in THF or toluene), yields polymers with P=S and P-SH pendant groups, opening possibilities for applications as flame retardants or pH-responsive materials. mdpi.com

Another strategy involves using alternative phosphorus-sulfur reagents, such as Lawesson's reagent and its derivatives. researchgate.net Reacting these reagents with different alcohols can produce new dithiophosphonic acids, which can then be converted into ammonium (B1175870) salts and subsequently into metal complexes with unique properties. researchgate.net Furthermore, novel methods are being developed to use dialkyldithiophosphates as capping agents for the synthesis of metal nanoclusters, such as copper nanoclusters, by extracting clusters from an aqueous phase into an organic solvent. oup.com These tailored structures could lead to additives with enhanced thermal stability, specific surface affinity, or novel catalytic properties.

Comprehensive Multiscale Modeling of Environmental Transformation and Transport

Understanding the environmental fate of this compound is essential for assessing its long-term impact. This requires a comprehensive modeling approach that spans multiple scales, from molecular interactions to catchment-scale transport. researchgate.net Organophosphorus compounds can degrade through various processes, including hydrolysis and photodegradation, and their transport is governed by physical properties like water solubility and vapor pressure. osti.govresearchgate.net

Molecular Scale Modeling: Quantum chemistry methods like DFT can be used to simulate degradation reactions. purdue.edu For example, computational studies can predict the activation energies for direct photodegradation pathways (e.g., C-P or S-H bond cleavage) and reactions with environmental oxidants like hydroxyl radicals (·OH). mdpi.com These calculations provide fundamental data on reaction rates and degradation products that are difficult to obtain experimentally. acs.org

Catchment Scale Modeling: Process-based environmental fate models can simulate the transport and transformation of chemicals in complex environments. researchgate.net High-resolution models that include stratified compartments for air, soil, and water, and account for inter-converting chemical species (parent compound and its degradation products), are needed for accurate predictions. nih.gov Such models can incorporate data from molecular simulations (e.g., degradation rates) and experimental measurements to predict the persistence and distribution of this compound and its byproducts in the environment. nrel.govresearchgate.net

Further Investigation into Structure-Activity/Property Relationships in Advanced Applications

The relationship between the molecular structure of dialkyl dithiophosphates and their performance is a key area of ongoing research. The nature of the alkyl group (e.g., isobutyl) significantly influences the compound's properties and effectiveness in various applications. lubrizol.com

In Lubricant Additives: The structure of the alkyl group affects the thermal stability, hydrolytic stability, and anti-wear protection offered by the additive. lubrizol.com For instance, secondary alkyl groups often provide the best anti-wear performance and hydrolytic stability, while aryl groups offer better thermal stability. lubrizol.com Studies have shown that shorter alkyl chains can lead to better performance at lower treat rates due to a higher relative concentration of phosphorus and sulfur. sciensage.info Quantitative Structure-Property Relationship (QSPR) models and Molecular Dynamics (MD) simulations are being developed to design new additives with improved anti-wear properties and better environmental profiles as alternatives to traditional ZDDPs. journals.co.zabohrium.com

In Mineral Flotation: In flotation, the alkyl group impacts the collector's selectivity and hydrophobicity. researchgate.net DFT studies have been used to investigate how different substituents on the dithiophosphate molecule affect its reactivity and adsorption onto mineral surfaces. researchgate.net The calculations can reveal how structural changes modify the frontier molecular orbitals (HOMO/LUMO), which in turn dictates the strength of the interaction with metal ions on the mineral surface. researchgate.net This theoretical understanding provides a basis for the molecular design of new, more selective flotation collectors. researchgate.net For example, studies on mixtures of collectors like xanthates and dithiophosphates show synergistic effects that can enhance mineral recovery, a phenomenon that depends heavily on the specific structures of the collectors involved. mdpi.com

Future work will likely focus on creating unique molecular architectures, such as those with heteroatoms in the alkyl chain or polymeric structures, to achieve multifunctional additives with superior performance in these advanced applications. mdpi.comnih.gov

Q & A

Q. What are the common synthetic routes for preparing O,O-diisobutyl hydrogen dithiophosphate, and how can purity be optimized?

this compound is typically synthesized via the reaction of isobutanol with phosphorus pentasulfide (P₂S₅) under controlled conditions. The general procedure involves refluxing the alcohol with P₂S₅ in an inert solvent, followed by neutralization with a base (e.g., NaOH) to isolate the product. Key purification steps include recrystallization from acetone or ethanol to remove unreacted starting materials and byproducts . For purity optimization, techniques like column chromatography or fractional distillation are recommended. Analytical validation via NMR (³¹P and ¹H) and FT-IR spectroscopy is critical to confirm the absence of hydrolyzed thiophosphate species .

Q. What structural characterization techniques are most effective for analyzing this compound and its metal complexes?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths (e.g., P–S bonds averaging ~1.97 Å) and hydrogen-bonding networks in dithiophosphate salts . For metal complexes, complementary techniques such as:

  • FT-IR : To identify ν(P=S) and ν(P–O–C) vibrational modes.
  • Elemental Analysis : To confirm stoichiometry.
  • ESI-MS : For molecular ion detection in solution.
    are essential. Computational tools like SHELX and WinGX are widely used for refining crystallographic data .

Q. How is this compound utilized in analytical chemistry for metal ion detection?

This compound acts as a chelating agent for heavy metals (e.g., Pb²⁺, Cd²⁺, Hg²⁺) in spectrophotometric or voltammetric assays. Methodologically:

  • Sample Preparation : Adjust pH to optimize ligand-metal coordination.
  • Detection : Use UV-Vis spectroscopy (λ = 300–400 nm) or differential pulse anodic stripping voltammetry (DPASV) with a mercury-free electrode.
    Interference from competing ions (e.g., Fe³⁺) can be mitigated by masking agents like EDTA .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in hydrogen-bonding interactions observed in dithiophosphate crystal structures?

Discrepancies in hydrogen-bonding motifs (e.g., centrosymmetric vs. non-centrosymmetric rings) can arise from dynamic disorder or solvent effects. Advanced approaches include:

  • Density Functional Theory (DFT) : To calculate hydrogen bond energies and compare with experimental data.
  • Hirshfeld Surface Analysis : To quantify intermolecular interactions and identify dominant contacts (e.g., S···H vs. O···H).
    Software like CrystalExplorer and Gaussian are recommended for these analyses .

Q. What experimental design considerations are critical for studying the corrosion inhibition efficiency of this compound derivatives?

To evaluate corrosion inhibition on metals (e.g., Q235 steel in H₂SO₄):

  • Electrochemical Methods : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to determine inhibition efficiency (%) and mechanism (anodic/cathodic).
  • Surface Analysis : Atomic force microscopy (AFM) or X-ray photoelectron spectroscopy (XPS) to characterize inhibitor adsorption layers.
    Comparative studies with analogs (e.g., O,O-diphenyl derivatives) reveal structure-activity relationships, emphasizing the role of alkyl chain hydrophobicity .

Q. How can environmental release rates of this compound be modeled to assess ecological risks?

Using the USEtox model , input parameters include:

  • Log P (Octanol-Water) : ~4.78 (indicating moderate hydrophobicity).
  • Hydrolysis Half-Life : >30 days under neutral conditions.
    Screening-level risk assessments should incorporate regional hydrology data and toxicity thresholds for aquatic organisms (e.g., Daphnia magna EC₅₀ values) .

Data Contradiction Analysis

Q. Why do reported P–S bond lengths in dithiophosphate salts vary across studies, and how can this be addressed?

Variations in P–S bond lengths (e.g., 1.972–1.987 Å) may arise from:

  • Crystallographic Resolution : High-resolution data (≤0.8 Å) reduces measurement error.
  • Counterion Effects : Ammonium vs. sodium salts alter anion geometry due to hydrogen bonding .
    To resolve discrepancies, standardize refinement protocols (e.g., SHELXL restraints) and validate against CSD (Cambridge Structural Database) entries .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Ammonium O,O′-Diethyl Dithiophosphate

ParameterValue
Space GroupP21/c
a, b, c (Å)12.0274, 7.2006, 12.5690
β (°)110.305
P–S Bond Length (Å)1.9720–1.9753
Hydrogen Bond MotifsR²⁴(8), R⁴⁴(12), R³⁴(10)
Source:

Q. Table 2. Environmental Fate Parameters for this compound

ParameterValue
Log Kow4.78
Biodegradation Half-Life>60 days
EC₅₀ (Daphnia magna)0.44 mg/L
Source:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.